Product packaging for 1-butyl-4-ethynylcyclohexane(Cat. No.:)

1-butyl-4-ethynylcyclohexane

Cat. No.: B8151689
M. Wt: 164.29 g/mol
InChI Key: ABLVDVSKEGTWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butyl-4-ethynylcyclohexane is a saturated hydrocarbon of interest in advanced organic synthesis and materials science research. This compound features a cyclohexane ring simultaneously functionalized with a flexible n-butyl chain and a rigid, linear ethynyl group . This combination of substituents makes it a valuable building block for constructing more complex molecular architectures. Researchers can utilize the ethynyl group, a terminal alkyne, in metal-catalyzed coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions are powerful tools for creating carbon-heteroatom bonds and assembling complex heterocyclic compounds, which are core structures in pharmaceuticals and functional materials . The presence of both aliphatic and alkyne motifs also suggests potential applications in polymer science as a monomer or cross-linking agent. As a specialized chemical, it is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle it with appropriate safety precautions, noting that similar alkyne-containing compounds are often flammable liquids and may cause skin or eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20 B8151689 1-butyl-4-ethynylcyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-ethynylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,11-12H,3,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLVDVSKEGTWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Butyl 4 Ethynylcyclohexane and Its Analogues

Convergent and Divergent Synthetic Routes to 1-butyl-4-ethynylcyclohexane

The construction of the this compound framework can be approached through various synthetic strategies. Both linear, multi-step syntheses and more convergent approaches offer pathways to the target molecule, each with its own advantages and challenges.

Multi-Step Linear Syntheses from Precursors

A common and practical approach to this compound involves a multi-step linear synthesis starting from readily available precursors. vapourtec.com A plausible and frequently employed strategy begins with a suitably substituted cyclohexane (B81311) derivative, such as 4-butylcyclohexanone or 4-butylcyclohexanecarbaldehyde. The latter is a particularly useful precursor for the introduction of the ethynyl (B1212043) group.

One of the most effective methods for the one-carbon homologation of an aldehyde to a terminal alkyne is the Corey-Fuchs reaction . organic-chemistry.orgchemeurope.comalfa-chemistry.comjk-sci.comwikipedia.org This two-step procedure first involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoalkene. Subsequent treatment of this intermediate with a strong base, typically an alkyllithium reagent like n-butyllithium, induces elimination of hydrogen bromide and a lithium-halogen exchange to afford the terminal alkyne.

A typical reaction sequence is outlined below:

StepReactantReagentsProductReaction Type
14-butylcyclohexanecarbaldehydeCBr4, PPh31-butyl-4-(2,2-dibromovinyl)cyclohexaneWittig-type reaction
21-butyl-4-(2,2-dibromovinyl)cyclohexane2 equiv. n-BuLi, then H2OThis compoundElimination/Metal-halogen exchange

This linear approach allows for the straightforward construction of the target molecule from commercially available or easily synthesized starting materials. The availability of precursors like 4-tert-butylcyclohexanecarbaldehyde (B25711) suggests the feasibility of this route for structurally similar analogues. thegoodscentscompany.com

Strategic Use of Protecting Groups in Alkyne Synthesis

In more complex syntheses, or when other reactive functional groups are present in the molecule, the strategic use of protecting groups for the terminal alkyne is crucial. The acidic proton of a terminal alkyne can interfere with many organometallic reactions and base-mediated transformations.

A common strategy involves the use of a silyl (B83357) protecting group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. These groups are readily introduced by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base. The resulting silylated alkyne is significantly less acidic and more stable to a variety of reaction conditions.

For instance, in a potential convergent synthesis, a protected ethynyl nucleophile could be added to a 4-butylcyclohexyl electrophile. The protecting group would prevent unwanted side reactions of the alkyne.

Protecting GroupIntroduction ReagentsCleavage ReagentsKey Features
Trimethylsilyl (TMS)TMSCl, Et3N or n-BuLiK2CO3/MeOH or TBAFEasily removed, suitable for many conditions.
Triisopropylsilyl (TIPS)TIPSCl, ImidazoleTBAFMore sterically hindered, provides greater stability.

Metal-Catalyzed Coupling Reactions in the Formation of Ethynylcyclohexanes

Modern synthetic organic chemistry heavily relies on the use of transition metal catalysts to form carbon-carbon bonds with high efficiency and selectivity. The synthesis of this compound and its analogues can be effectively achieved through various metal-catalyzed coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgnih.govbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

In the context of synthesizing this compound, a Sonogashira coupling could be envisioned between a 4-butyl-substituted cyclohexyl halide (or triflate) and a protected or terminal alkyne. For example, the coupling of 1-iodo-4-butylcyclohexane with trimethylsilylacetylene, followed by deprotection, would yield the target molecule.

A representative Sonogashira coupling is shown in the table below:

Substrate 1Substrate 2CatalystCo-catalystBaseProduct
1-iodo-4-butylcyclohexaneTrimethylsilylacetylenePd(PPh3)2Cl2CuIEt3N1-butyl-4-((trimethylsilyl)ethynyl)cyclohexane

Recent advancements in Sonogashira couplings have led to the development of copper-free conditions and the use of more efficient and air-stable palladium precatalysts, broadening the scope and practicality of this reaction. nih.gov

Copper-Catalyzed Alkyne Functionalization

Copper catalysts also play a significant role in alkyne functionalization reactions beyond their co-catalyst role in the Sonogashira coupling. Copper-catalyzed reactions can be employed for the direct alkynylation of various substrates. For instance, copper-catalyzed cross-dehydrogenative coupling reactions have been developed to form C-C bonds between C-H bonds and terminal alkynes. nih.gov While less common for sp³-hybridized carbons of a cyclohexane ring, such methodologies are an area of active research.

More established is the use of copper acetylides as nucleophiles in substitution reactions. A copper-catalyzed N-alkynylation, for example, demonstrates the utility of copper in forming bonds to alkynes.

Emerging Catalytic Systems (e.g., Gold, Rhodium)

In recent years, gold and rhodium catalysts have emerged as powerful tools for the activation of alkynes and for mediating unique transformations.

Gold catalysis has been extensively used in the cyclization of enynes and other unsaturated systems. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.orgmdpi.com While direct ethynylation of a cyclohexane ring using gold catalysis is not a standard transformation, gold catalysts are highly effective in activating the alkyne moiety for subsequent reactions, which could be relevant in the synthesis of more complex analogues. Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity patterns compared to palladium or copper.

Rhodium catalysis has shown promise in C-H activation and functionalization. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, could potentially be used to introduce a functional group onto the cyclohexane ring, which could then be converted to the ethynyl group. While direct C-H ethynylation of alkanes is a challenging transformation, the development of new rhodium catalysts continues to push the boundaries of what is synthetically possible.

Stereoselective and Regioselective Synthesis of Cyclohexyl Derivatives

The development of methods for the desymmetrization of cyclohexane derivatives through catalyst-controlled C-H functionalization represents a significant advance in synthetic chemistry. nih.gov These strategies allow for the transformation of unactivated C-H bonds into new functional groups with high levels of selectivity, which is crucial for constructing complex molecules like this compound and its analogues. nih.govresearchgate.net

Achieving stereocontrol in the synthesis of substituted cyclohexanes is paramount for defining their three-dimensional structure and, consequently, their physical and biological properties. The cyclohexane ring predominantly exists in a chair conformation, where substituents can occupy either axial or equatorial positions. researchgate.net The conformational equilibrium can be influenced by the size of the substituents; bulky groups, such as a tert-butyl group, tend to strongly favor the equatorial position to minimize steric strain, effectively "locking" the conformation of the ring. youtube.com This conformational rigidity is a key factor that can be exploited to direct the stereochemical outcome of subsequent reactions.

One powerful strategy for achieving high stereoselectivity is through organocatalysis. For instance, one-pot sequential organocatalytic reactions have been developed for the asymmetric synthesis of highly functionalized cyclohexanes. nih.gov These methods can create multiple stereogenic centers with excellent control. nih.gov For example, a chiral amino-squaramide catalyst can be used at a low loading (1 mol%) to promote a Michael addition, followed by further transformations to yield cyclohexane derivatives with very high diastereoselectivity and enantioselectivity. nih.gov

Catalyst-controlled desymmetrization offers another sophisticated approach. Dirhodium catalysts, for example, have been employed for site-selective and stereoselective C-H functionalization of substituted cyclohexanes. researchgate.net These reactions can proceed with high diastereoselectivity, although the ratio may be lower when the substituent on the ring is small. researchgate.net The choice of catalyst is critical in overcoming the inherent reactivity of the substrate to achieve the desired stereochemical outcome. nih.gov

Table 1: Organocatalytic Synthesis of Functionalized Cyclohexanes This table illustrates the high stereoselectivity achievable in the synthesis of various functionalized cyclohexane derivatives using a one-pot sequential organocatalytic procedure.

EntryAromatic NitroalkeneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
14-Fluorophenyl75>30:199
24-Chlorophenyl72>30:199
34-Bromophenyl74>30:199
42-Nitrophenyl68>30:199
5Naphthalen-2-yl71>30:199
Data sourced from a study on the asymmetric synthesis of functionalized cyclohexanes. nih.gov

Regioselectivity involves controlling the specific position of chemical bond formation. In substituted cyclohexanes, the different carbon atoms (C1, C2, C3, C4) are not chemically equivalent, making site-selective functionalization a significant challenge. researchgate.net Catalyst-controlled C-H functionalization has emerged as a powerful tool to address this, enabling reactions at sites that are typically unreactive. nih.gov

For instance, specific dirhodium catalysts have been shown to functionalize the C3 equatorial C–H bond of substituted cyclohexanes with high regioselectivity. researchgate.netresearchgate.net This allows for the desymmetrization of the molecule by targeting a specific methylene (B1212753) C-H bond. nih.gov The selectivity is governed by a combination of the catalyst's influence and subtle electronic preferences of certain C-H bonds within the substrate. researchgate.net

Photocatalysis also provides a regioselective method for functionalizing alkanes. Using tetrabutylammonium (B224687) decatungstate as a photocatalyst, radical alkylation reactions can be initiated directly from alkylcyclohexanes. nih.gov When tert-butylcyclohexane (B1196954) is used as the radical precursor, the addition to electrophilic alkenes is highly regioselective, yielding exclusively 3- and 4-substituted cyclohexyl adducts with no significant functionalization at other positions. nih.gov Mechanistic studies suggest that this regioselectivity arises from the initial hydrogen abstraction step, where steric hindrance plays a key role in directing the reaction away from the more crowded positions. nih.gov

Table 2: Regioselectivity in Photocatalytic Functionalization of tert-Butylcyclohexane This table shows the product distribution from the photocatalyzed addition of tert-butylcyclohexane to various electrophilic alkenes, demonstrating high regioselectivity for the C3 and C4 positions.

Alkene SubstrateCatalystProduct(s)Position of Functionalization
β,β-dialkylmethylenemalononitrilesTetrabutylammonium decatungstate1,3- and 1,4-disubstituted adductsC3 and C4
AcrylonitrileTetrabutylammonium decatungstate1,3- and 1,4-disubstituted adductsC3 and C4
Methyl acrylateTetrabutylammonium decatungstate1,3- and 1,4-disubstituted adductsC3 and C4
Methyl vinyl ketoneTetrabutylammonium decatungstate1,3- and 1,4-disubstituted adductsC3 and C4
Data compiled from research on decatungstate photocatalyzed alkylation. nih.gov

Sustainable and Green Chemistry Approaches in Ethynylcyclohexane (B1294493) Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of ethynylcyclohexanes, these principles can be applied to various stages, particularly in the introduction of the alkyne functional group. nih.gov Alkynes are versatile building blocks in organic synthesis, and developing sustainable methods for their functionalization is a key area of research. openaccesspub.org

One major focus is the development of recyclable catalysts. nih.gov For the Sonogashira coupling reaction—a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide—the use of heterogeneous catalysts is a promising green alternative. These catalysts, such as metal nanoparticles supported on materials like graphitic carbon or silica, can be easily recovered and reused, minimizing waste and the environmental impact associated with heavy metals. nih.gov

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are toxic and environmentally harmful. Recent research has focused on using biodegradable and non-toxic solvents, such as Cyrene™, which is derived from cellulose. nih.gov Cyrene™ has been successfully used as a solvent for "click chemistry" reactions to synthesize 1,2,3-triazoles from alkynes, offering a sustainable alternative to solvents like DMF and DMSO. nih.gov Furthermore, this approach often allows for product isolation by simple precipitation in water, avoiding the need for extractions with organic solvents and chromatographic purification. nih.gov

Photocatalysis is also considered a green technology as it often uses light as an energy source, which can enable reactions to proceed under mild conditions. rsc.org Visible light-promoted reactions for the functionalization of alkynes can employ oxygen from the air as a green oxidant, further enhancing the environmental credentials of the synthetic route. acs.org

Table 3: Comparison of Traditional vs. Green Approaches for Alkyne Coupling Reactions This table provides a conceptual comparison between a traditional Sonogashira coupling and a greener alternative using aqueous micellar conditions.

ParameterTraditional Sonogashira CouplingGreen Sonogashira Coupling
Catalyst Homogeneous Palladium/Copper catalystRecyclable heterogeneous catalyst
Solvent Organic solvents (e.g., Toluene, THF)Water with surfactant (micellar conditions) researchgate.net
Catalyst Loading Typically higherOften lower researchgate.net
Work-up Organic solvent extraction, chromatographySimple precipitation or filtration nih.gov
Waste Generation Higher (metal waste, solvent waste)Lower (recyclable catalyst, aqueous waste)

Chemical Reactivity and Derivatization Strategies of 1 Butyl 4 Ethynylcyclohexane

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal triple bond of 1-butyl-4-ethynylcyclohexane is a region of high electron density, making it susceptible to attack by electrophiles and a valuable partner in cycloaddition reactions. Its terminal position also allows for the formation of a nucleophilic acetylide, further expanding its synthetic utility.

The terminal alkyne functionality in this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. thieme-connect.comacs.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). chemistrysteps.comjove.com This reaction joins terminal alkynes with azides to form stable 1,2,3-triazole rings. acs.orgchemistrysteps.com

The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. thieme-connect.comchemistrysteps.com However, the introduction of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature and with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. thieme-connect.comchemistrysteps.comlibretexts.org The reaction is highly tolerant of a wide variety of functional groups and can be performed in various solvents, including aqueous media. thieme-connect.commasterorganicchemistry.com

For this compound, the CuAAC reaction provides a straightforward method for covalently linking the cyclohexane (B81311) moiety to other molecules. By reacting it with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, a 1-(1-butyl-4-cyclohexyl)-4-R-1,2,3-triazole is formed. This strategy is widely employed in drug discovery, materials science, and bioconjugation. acs.orgyoutube.com

Reactant 1Reactant 2CatalystProductRegioselectivity
This compoundOrganic Azide (R-N₃)Copper(I)1-(1-butyl-4-cyclohexyl)-4-R-1,2,3-triazole1,4-disubstituted
This compoundOrganic Azide (R-N₃)Ruthenium1-(1-butyl-4-cyclohexyl)-5-R-1,2,3-triazole1,5-disubstituted

It is also worth noting that ruthenium catalysts can be employed in azide-alkyne cycloadditions, which, in contrast to copper, selectively produce the 1,5-disubstituted triazole regioisomer. chemistrysteps.comlibretexts.org

Hydrosilylation

The addition of a silicon-hydrogen bond across the triple bond of this compound, known as hydrosilylation, is a powerful method for the synthesis of vinylsilanes. masterorganicchemistry.comkhanacademy.org This reaction is typically catalyzed by transition metals, most commonly platinum and rhodium complexes. masterorganicchemistry.com The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the terminal or internal carbon of the alkyne) and the stereoselectivity (syn or anti-addition) are highly dependent on the choice of catalyst, silane, and reaction conditions. masterorganicchemistry.comkhanacademy.org

For terminal alkynes like this compound, hydrosilylation can yield three possible regioisomers: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane.

α-addition: The silyl group adds to the terminal carbon, and the hydrogen adds to the internal carbon.

β-addition: The silyl group adds to the internal carbon, and the hydrogen adds to the terminal carbon. This can result in either the cis ((Z)-isomer) or trans ((E)-isomer) product.

Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly effective in promoting the trans-addition to terminal alkynes, leading to the formation of α-vinylsilanes with good regioselectivity. chemistrysteps.comquora.com Conversely, platinum catalysts often favor the formation of β-vinylsilanes. masterorganicchemistry.com

Hydroboration

Hydroboration of the ethynyl group in this compound involves the addition of a boron-hydrogen bond across the triple bond. This reaction is a key step in the anti-Markovnikov hydration of alkynes. youtube.comlibretexts.org To prevent the reaction from proceeding to a double addition across both pi bonds of the alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. chemistrysteps.comacs.org

The hydroboration of a terminal alkyne proceeds with syn-addition of the hydrogen and boron atoms, with the boron atom adding to the terminal, less sterically hindered carbon (anti-Markovnikov regioselectivity). libretexts.orgacs.org The resulting vinylborane (B8500763) intermediate is not typically isolated but is instead oxidized in a subsequent step, usually with hydrogen peroxide and a base, to yield an enol. This enol then rapidly tautomerizes to the more stable aldehyde. youtube.comacs.org

ReactionReagent(s)IntermediateFinal ProductRegioselectivity
HydrosilylationH-SiR₃, Catalyst-VinylsilaneCatalyst dependent
Hydroboration-Oxidation1. R₂BH 2. H₂O₂, NaOHVinylborane/EnolAldehydeAnti-Markovnikov

Electrophilic Addition

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. Common electrophilic addition reactions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). libretexts.orglumenlearning.com

In the hydrohalogenation of a terminal alkyne, the addition of a hydrogen halide (such as HBr or HCl) follows Markovnikov's rule. libretexts.orglumenlearning.com The hydrogen atom adds to the terminal carbon (the one already bearing a hydrogen), and the halide adds to the more substituted internal carbon. This leads to the formation of a vinyl halide. If a second equivalent of the hydrogen halide is added, the reaction proceeds to form a geminal dihalide, with both halogen atoms attached to the same internal carbon. chemistrysteps.com

Halogenation of the alkyne with reagents like Br₂ or Cl₂ results in the addition of two halogen atoms across the triple bond. masterorganicchemistry.com The first addition typically proceeds via an anti-addition mechanism, leading to a trans-dihaloalkene. chemistrysteps.com The addition of a second equivalent of the halogen results in a tetrahaloalkane. masterorganicchemistry.com

Nucleophilic Addition

Direct nucleophilic attack on the triple bond of an alkyne is generally not favorable due to the high electron density of the alkyne. msu.edu However, the terminal hydrogen of this compound is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. libretexts.orgmsu.edu

This acetylide anion can then participate in nucleophilic substitution and addition reactions. A common application is the reaction with aldehydes and ketones. The acetylide anion will attack the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields a propargyl alcohol. libretexts.org This reaction is a valuable carbon-carbon bond-forming strategy.

Addition TypeReagentProduct(s)Key Features
Electrophilic (Hydrohalogenation)HXVinyl halide, Geminal dihalideMarkovnikov's rule
Electrophilic (Halogenation)X₂trans-Dihaloalkene, Tetrahaloalkaneanti-addition
Nucleophilic (via Acetylide)1. Strong Base 2. R₂C=O 3. H⁺Propargyl alcoholFormation of a C-C bond

In addition to the azide-alkyne cycloaddition discussed under "click chemistry," the ethynyl group of this compound can participate in other types of cycloaddition reactions. While the triple bond is generally less reactive as a dienophile in Diels-Alder reactions compared to a double bond, it can react with highly reactive dienes, particularly under thermal conditions. The product of such a [4+2] cycloaddition would be a substituted 1,4-cyclohexadiene (B1204751) derivative.

The alkyne can also participate in various 1,3-dipolar cycloadditions with other 1,3-dipoles besides azides, such as nitrile oxides and nitrones. These reactions provide access to a variety of five-membered heterocyclic rings. For instance, reaction with a nitrile oxide would yield an isoxazole, while reaction with a nitrone would produce an isoxazoline.

Reactions at the Cyclohexane Core

The cyclohexane ring in this compound is a saturated aliphatic system and is therefore generally less reactive than the ethynyl moiety. However, the C-H bonds on the ring and on the butyl side chain can undergo radical-initiated reactions, such as halogenation, under harsh conditions (e.g., UV light). These reactions are often unselective and can lead to a mixture of products.

While direct, selective functionalization of the unactivated C-H bonds of the butyl group is challenging, modern synthetic methods are emerging that can achieve this. For example, directed C-H activation, where a directing group is used to position a metal catalyst in proximity to a specific C-H bond, could potentially be employed. However, without a pre-existing functional group on the butyl chain, achieving high regioselectivity for its functionalization remains a significant synthetic hurdle. More commonly, functionalization of the butyl chain would be accomplished by starting with a pre-functionalized starting material before the introduction of the ethynylcyclohexane (B1294493) scaffold.

Cyclohexane Ring Transformations and Derivatization

While the cyclohexane ring is generally unreactive due to its saturated nature, derivatization can be achieved through reactions that target the carbon-hydrogen bonds or by introducing functional groups that can undergo further transformations. It is important to note that direct functionalization of the cyclohexane ring in this compound is challenging and often requires harsh reaction conditions that may also affect the ethynyl group.

A more common strategy for derivatization involves the use of starting materials that already contain a functionalized cyclohexane ring prior to the introduction of the butyl and ethynyl groups. However, for the purpose of discussing the derivatization of the parent compound, hypothetical transformations based on established cyclohexane chemistry can be considered.

One potential, albeit synthetically challenging, avenue for derivatization is free-radical halogenation. This process is generally non-selective and can lead to a mixture of products.

Table 1: Hypothetical Cyclohexane Ring Derivatization Reactions

Reaction TypeReagentsPotential Product(s)Notes
Free-Radical BrominationBr₂, UV lightMixture of brominated isomersLow selectivity; may also react with the ethynyl group.
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Ring-opened products, ketonesRequires forcing conditions; likely to cleave the ethynyl group.

Due to the limitations of direct functionalization, transformations are more practically centered on the reactivity of the ethynyl group, which can then be used to build more complex structures.

Preparation of Advanced Functionalized this compound Intermediates

The terminal alkyne of this compound is the most reactive site, providing a versatile handle for the preparation of a wide array of functionalized intermediates. The acidity of the terminal proton and the reactivity of the triple bond are key to its derivatization.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It allows for the connection of the this compound moiety to various aryl or vinyl halides, leading to the synthesis of more complex, conjugated systems. These products can be valuable intermediates in the synthesis of liquid crystals and other advanced materials.

Click Chemistry: The ethynyl group is an excellent participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting with an organic azide. This strategy is widely used to link the cyclohexane unit to other molecules, including biomolecules and polymers.

Hydration Reactions: The triple bond can undergo hydration to form a ketone. Markovnikov hydration, typically catalyzed by mercury salts, would yield a methyl ketone derivative. In contrast, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence, leading to an aldehyde.

Reduction: The ethynyl group can be selectively reduced. Hydrogenation with Lindlar's catalyst will produce the corresponding cis-alkene, (Z)-1-butyl-4-vinylcyclohexane. Complete reduction to the corresponding alkane, 1-butyl-4-ethylcyclohexane, can be achieved using a more active catalyst such as palladium on carbon (Pd/C).

Table 2: Preparation of Functionalized Intermediates from the Ethynyl Group

Reaction NameReagentsProduct Functional GroupIntermediate Class
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, baseInternal AlkyneAryl/Vinyl-substituted alkynes
Azide-Alkyne CycloadditionOrganic Azide, Cu(I) catalyst1,2,3-TriazoleTriazole-linked conjugates
Markovnikov HydrationH₂SO₄, H₂O, HgSO₄Methyl KetoneKetones
Hydroboration-Oxidation1. Disiamylborane 2. H₂O₂, NaOHAldehydeAldehydes
Partial HydrogenationH₂, Lindlar's Catalystcis-AlkeneAlkenes
Full HydrogenationH₂, Pd/CAlkaneAlkanes

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of a variety of more complex and functionally diverse molecules.

Spectroscopic and Structural Elucidation Methodologies for 1 Butyl 4 Ethynylcyclohexane Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. For 1-butyl-4-ethynylcyclohexane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals and offers insight into the molecule's dynamic conformational behavior.

The 1D ¹H and ¹³C NMR spectra provide the initial and fundamental information for structural confirmation. The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info For a trans-1-butyl-4-ethynylcyclohexane isomer, where both substituents are expected to predominantly occupy equatorial positions for steric reasons, a distinct set of signals can be predicted.

The ¹H NMR spectrum would show signals for the butyl group protons (a triplet for the terminal CH₃ and multiplets for the three CH₂ groups), the cyclohexane (B81311) ring protons (complex multiplets), the methine proton attached to the ethynyl (B1212043) group, and the methine protons at the points of substitution (C1 and C4).

The ¹³C NMR spectrum provides evidence for the different carbon environments within the molecule. docbrown.info Due to the symmetry of the trans isomer, fewer signals than the total number of carbons might be expected for the cyclohexane ring. The distinct chemical shifts of the sp-hybridized carbons of the ethynyl group are particularly characteristic.

Table 1: Predicted ¹H NMR Data for trans-1-butyl-4-ethynylcyclohexane

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Butyl-CH₃ ~0.90 Triplet (t) 3H
Butyl-(CH₂)₂ ~1.30 Multiplet (m) 4H
Butyl-CH₂ (adjacent to ring) ~1.25 Multiplet (m) 2H
Cyclohexane-H (axial & equatorial) ~1.00 - 2.10 Multiplets (m) 8H
Cyclohexane-H1 & H4 ~1.50 - 2.20 Multiplets (m) 2H

Table 2: Predicted ¹³C NMR Data for trans-1-butyl-4-ethynylcyclohexane

Carbon Predicted Chemical Shift (ppm)
Butyl-CH₃ ~14.1
Butyl-CH₂ ~22.8
Butyl-CH₂ ~32.0
Butyl-CH₂ (adjacent to ring) ~36.5
Cyclohexane-C2, C3, C5, C6 ~30-35
Cyclohexane-C1, C4 ~40-45
Ethynyl-C (C≡CH) ~68.5

While 1D NMR suggests a structure, 2D NMR experiments are essential to definitively establish atomic connectivity. science.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons within the butyl chain, confirming its linear structure. It would also reveal the coupling network within the cyclohexane ring, helping to trace the connectivity from H-1 through H-2, H-3, to H-4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This technique is invaluable for assigning each carbon atom by linking it to its known proton signal. For instance, the proton signal at ~1.95 ppm would show a correlation to the sp-hybridized carbon signal at ~68.5 ppm, confirming the C-H bond of the ethynyl group.

A correlation from the protons of the butyl CH₂ group adjacent to the ring to carbon C1 of the cyclohexane ring.

A correlation from the ethynyl proton (≡C-H) to carbon C4 of the cyclohexane ring and to the quaternary alkyne carbon (C≡C).

Correlations from the H1 and H4 methine protons of the ring to the carbons of the adjacent butyl and ethynyl groups, respectively.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

Technique Correlating Nuclei Information Gained
COSY ¹H ↔ ¹H Confirms adjacent proton relationships in the butyl chain and cyclohexane ring.
HSQC ¹H ↔ ¹³C (¹JCH) Directly links each proton to its attached carbon, assigning the carbon skeleton.

Cyclohexane and its derivatives exist in dynamic equilibrium between different conformations, most notably the chair forms. libretexts.org At room temperature, the interconversion between the two chair conformations (ring flipping) is rapid on the NMR timescale, resulting in a time-averaged spectrum. libretexts.org

For trans-1-butyl-4-ethynylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer due to the large steric hindrance of the butyl group in an axial position. However, dynamic NMR studies, which involve recording spectra at very low temperatures, can slow down this ring flip. sikhcom.net By cooling the sample, it is possible to "freeze out" the individual conformers and observe separate sets of signals for the major (diequatorial) and minor (diaxial) forms. From these experiments, the energy barrier for the chair-chair interconversion (ΔG‡) can be calculated, providing quantitative data on the conformational stability and dynamics of the molecule. sikhcom.netacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₂₀. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, providing definitive proof of the chemical formula.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₂₀
Nominal Mass 164 amu
Exact Mass (Calculated) 164.15650 u

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The GC component separates the compound from any impurities, and the retention time serves as a characteristic identifier. As the pure compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum.

The mass spectrum displays the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Additionally, it shows a series of fragment ion peaks resulting from the predictable cleavage of the molecule. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, characteristic fragmentation would likely involve the loss of the butyl group or the ethynyl group, as well as fragmentation of the cyclohexane ring.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Description
164 [C₁₂H₂₀]⁺ Molecular Ion ([M]⁺)
107 [M - C₄H₉]⁺ Loss of the butyl radical
81 [C₆H₉]⁺ Fragmentation of the ring, possibly a cyclohexenyl cation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound derivatives. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration.

The most characteristic feature in the vibrational spectra of these compounds is the ethynyl group (–C≡CH). The stretching vibration of the terminal alkyne C≡C bond gives rise to a sharp, and typically weak to medium intensity, absorption band in the IR spectrum. nih.gov In Raman spectroscopy, this C≡C stretch often produces a strong and distinct signal. researchgate.net This band appears in a relatively "silent" region of the spectrum, generally between 2100 and 2150 cm⁻¹, where interference from other common organic functional groups is minimal. nih.govcolumbia.edu The terminal ≡C-H bond also has a characteristic stretching vibration that appears as a sharp, strong peak in the IR spectrum, typically in the range of 3300 to 3250 cm⁻¹.

The butyl group and the cyclohexane ring contribute to more complex regions of the spectra. The C-H stretching vibrations of the alkyl portions (both the butyl chain and the cyclohexane ring) are observed in the 3000-2850 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, contains a multitude of overlapping peaks from C-C stretching and various bending vibrations (scissoring, rocking, wagging) of the CH₂ groups in the ring and the butyl chain.

Analysis of these spectra can help confirm the presence of the key functional groups and provide information about the local chemical environment. nih.gov For instance, the precise frequency of the C≡C stretch can be sensitive to substitution and electronic effects within the molecule. researchgate.net

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Alkyne ≡C-H Stretch3300 - 3250Strong, SharpMedium
Alkane C-H Stretch3000 - 2850StrongStrong
Alkyne C≡C Stretch2150 - 2100Weak to Medium, SharpStrong, Sharp
CH₂ Bending~1465MediumMedium
Fingerprint Region< 1500Complex, VariableComplex, Variable

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

For a derivative of this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information. It would unambiguously establish the stereochemistry, such as the cis or trans relationship between the butyl and ethynyl substituents. Furthermore, it would reveal the preferred conformation of the cyclohexane ring in the crystal lattice, which is typically a chair conformation. researchgate.net The analysis would also determine whether the substituents occupy axial or equatorial positions. pressbooks.pubmasterorganicchemistry.com

Key structural parameters obtained from X-ray crystallography include:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C≡C, C-H).

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the cyclohexane ring and the orientation of the substituents.

Intermolecular Interactions: Information on how molecules are packed in the crystal, including van der Waals forces and any potential hydrogen bonding involving the alkyne proton.

While crystallographic data for this compound itself is not widely published, the table below illustrates the type of detailed structural parameters that would be obtained from such an analysis.

Structural Parameter Description Example of Expected Information
Ring ConformationThe 3D shape of the cyclohexane ring.Chair, Twist-Boat, etc.
Substituent PositionThe orientation of the butyl and ethynyl groups.Axial or Equatorial
C≡C Bond LengthThe distance between the two alkyne carbons.Approx. 1.20 Å
C-C Bond LengthsDistances for single bonds in the ring and butyl group.Approx. 1.54 Å
C-C-C Bond AnglesAngles within the cyclohexane ring.Approx. 111° (tetrahedral)
Crystal PackingArrangement of molecules in the unit cell.Details on intermolecular contacts.

Rotational Spectroscopy for Gas-Phase Structure and Conformational Landscape Analysis

Rotational spectroscopy, often using microwave radiation, is an exceptionally high-resolution technique used to determine the structure of molecules in the gas phase. It measures the transition frequencies between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. Since the moments of inertia are determined by the mass and positions of the atoms, the rotational spectrum is a unique fingerprint of a specific molecular structure and conformation. semanticscholar.org

For a flexible molecule like this compound, rotational spectroscopy is particularly valuable for exploring its conformational landscape. Different conformers, such as the chair form with axial or equatorial substituents, or even higher-energy twist-boat forms, have distinct moments of inertia and therefore unique rotational spectra. researchgate.netnih.gov

The analysis of a rotational spectrum for a this compound derivative would involve:

Spectral Assignment: Identifying and assigning the observed transition lines to a specific conformer.

Determination of Rotational Constants: Fitting the assigned transitions to obtain highly precise rotational constants (A, B, and C) for that conformer.

Structural Determination: Comparing the experimental rotational constants with those calculated for theoretically optimized structures (e.g., butyl-equatorial/ethynyl-axial vs. butyl-equatorial/ethynyl-equatorial). The excellent agreement between experimental and theoretical constants allows for an unambiguous identification of the observed conformer. nih.gov

Relative Abundance: The relative intensities of the signals from different conformers can be used to estimate their relative populations in the gas-phase equilibrium.

This technique can distinguish between subtle structural differences, providing definitive evidence for the dominant conformation(s) of the molecule in an isolated, solvent-free environment.

Conformer/Isomer Expected Rotational Constants (Hypothetical) Key Distinguishing Features
trans-(eq, eq)A, B, CThe most stable conformer, expected to have a distinct set of rotational constants.
trans-(ax, ax)A', B', C'Higher energy conformer; would have different moments of inertia and thus different rotational constants from the (eq, eq) form.
cis-(eq, ax)A'', B'', C''A different isomer with its own unique rotational spectrum.

Computational and Theoretical Investigations of 1 Butyl 4 Ethynylcyclohexane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and inherent reactivity of 1-butyl-4-ethynylcyclohexane. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and reaction energetics. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense and are valuable for benchmarking DFT results.

In the case of the trans isomer, the diequatorial conformer is generally the most stable, as it minimizes steric hindrance. For the cis isomer, one substituent is axial and the other is equatorial. Due to the larger size of the butyl group compared to the ethynyl (B1212043) group, the conformer with the equatorial butyl group and axial ethynyl group would be expected to be lower in energy.

Computational studies on the analogous and sterically demanding cis-1,4-di-tert-butylcyclohexane have revealed that non-chair conformations, such as the twist-boat, can be significantly populated. Low-temperature 13C NMR spectra of this compound have shown signals for both the twist-boat and chair conformations. Computational modeling using methods like MM3, MM4, and ab initio calculations (HF/6-311+G*) have been employed to explore the conformational space and determine the relative free energies of these conformers. Such studies have found free-energy barriers for the interconversion of the major twist-boat and minor chair conformations.

A similar computational approach for this compound would involve:

Initial Conformer Generation: Generating all possible chair and boat conformers for both cis and trans isomers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Energy Calculation: Calculating the single-point energies of the optimized geometries at a higher level of theory (e.g., MP2/6-311+G(d,p)) to obtain more accurate relative energies.

Transition State Search: Locating the transition states connecting the different conformers to map out the complete conformational energy landscape.

The results of such an analysis would provide the relative stabilities of the various conformers and the energy barriers for their interconversion, offering a detailed picture of the molecule's dynamic behavior.

Table 1: Hypothetical Relative Energies of this compound Conformers

IsomerButyl PositionEthynyl PositionConformationHypothetical Relative Energy (kcal/mol)
transEquatorialEquatorialChair0.00
transAxialAxialChair> 5.0
cisEquatorialAxialChair~2.1
cisAxialEquatorialChair> 4.0
cis-Twist-Boat-Potentially competitive with chair

Note: These are estimated values based on A-values of analogous substituents. Actual values would require specific calculations.

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be used to validate the computed structures and aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. By calculating the chemical shifts for each of the low-energy conformers and comparing the Boltzmann-averaged theoretical spectrum with the experimental one, a definitive assignment of the observed signals to specific nuclei can be achieved.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies through harmonic vibrational analysis can predict the IR spectrum of this compound. The characteristic stretching frequency of the terminal alkyne (C≡C-H) and the C-H bond of the alkyne would be of particular interest. Comparing the calculated vibrational frequencies (often scaled by an empirical factor to account for anharmonicity) with the experimental IR spectrum helps to confirm the presence of specific functional groups and provides confidence in the accuracy of the computed geometry.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Predicted DFT (B3LYP/6-31G(d)) Range (cm⁻¹, scaled)
≡C-H stretchTerminal Alkyne3300 - 32503310 - 3260
C≡C stretchTerminal Alkyne2140 - 21002130 - 2090
C-H stretchAlkane (butyl, cyclohexane)2960 - 28502970 - 2860

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of the energy landscape, molecular dynamics (MD) simulations can offer insights into the time-dependent behavior of this compound. By simulating the motion of atoms over time based on a classical force field, MD can reveal the pathways and timescales of conformational changes.

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box, often with an implicit or explicit solvent.

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the inter- and intramolecular interactions.

Simulation Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe conformational transitions.

Trajectory Analysis: Analyzing the simulation trajectory to identify the different conformations sampled, the frequency of transitions between them, and the average lifetime of each conformation.

These simulations can provide a more realistic picture of the molecule's behavior in a condensed phase, complementing the gas-phase energy calculations from quantum chemistry.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including additions, cycloadditions, and coupling reactions.

For example, the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, could be modeled to understand the catalytic cycle. DFT calculations can be used to:

Identify Intermediates and Transition States: Optimize the geometries of all reactants, intermediates, products, and transition states along the proposed reaction pathway.

Calculate Activation Energies: Determine the energy barriers for each elementary step in the reaction mechanism.

Elucidate the Role of the Catalyst: Investigate the interaction of the reactants with the palladium and copper catalysts.

Computational studies on the Sonogashira reaction have provided detailed insights into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. ru.nlnih.gov Similar studies could be applied to reactions of this compound to predict its reactivity and guide the development of new synthetic methodologies.

Another example is the [3+2] cycloaddition reaction of the ethynyl group with an azide (B81097) to form a triazole. DFT calculations can predict the regioselectivity of this reaction and the activation barriers for the formation of different regioisomers.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound and calculating its properties and reactivity, computational studies can establish quantitative structure-reactivity relationships (QSRRs). For instance, one could investigate how the nature of the substituent at the 1-position of the cyclohexane (B81311) ring affects the acidity of the acetylenic proton or the rate of a particular reaction.

Computational studies on ethynyl-expanded cage compounds have shown that the deprotonation energies of the alkynyl groups are significantly influenced by the cage structure. nih.gov Similarly, the conformational orientation of the butyl and ethynyl groups (axial vs. equatorial) in this compound could influence the accessibility and reactivity of the alkyne.

By calculating descriptors such as:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): To assess the molecule's ability to donate or accept electrons.

Electrostatic potential maps: To identify regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack.

Atomic charges: To quantify the charge distribution within the molecule.

...a deeper understanding of the relationship between the three-dimensional structure of this compound and its chemical behavior can be achieved. These theoretical insights are invaluable for predicting the outcomes of unknown reactions and for the rational design of new molecules with tailored properties.

Applications of 1 Butyl 4 Ethynylcyclohexane in Advanced Materials and Supramolecular Chemistry

Supramolecular Assembly and Self-Assembled Systems

No research detailing the role of 1-butyl-4-ethynylcyclohexane in supramolecular assembly or the formation of self-assembled systems could be located.

Until specific research on this compound is published, a detailed and authoritative article on its applications in these advanced fields cannot be responsibly generated.

Non-Covalent Interactions in Crystal Engineering and Assembly

The solid-state packing of molecules, dictated by non-covalent interactions, is fundamental to designing materials with specific properties. For this compound, several types of non-covalent interactions would be expected to govern its crystal engineering.

Hydrogen Bonding: The terminal alkyne's acidic proton can act as a hydrogen bond donor, interacting with suitable acceptors. More significantly, the π-system of the carbon-carbon triple bond can function as a hydrogen bond acceptor. These C−H···π interactions are crucial in the self-assembly of many terminal alkynes.

Halogen Bonding: While not intrinsic to this compound itself, the ethynyl (B1212043) group is a prime site for functionalization. Should a halogen atom be introduced, the resulting C≡C−X (where X = I, Br, Cl) moiety can act as a potent halogen bond donor, interacting with Lewis bases to form highly directional and predictable supramolecular structures.

Research on analogous structures underscores the importance of these interactions. For instance, studies on other alkyl-substituted cyclic compounds demonstrate how the length and branching of the alkyl chain can direct the formation of different supramolecular assemblies, from simple dimers to complex 3D networks. The interplay between the directional hydrogen or halogen bonds of the ethynyl group and the less directional but cumulatively significant van der Waals forces from the aliphatic portions would be a key factor in the crystal engineering of this compound.

Table 1: Potential Non-Covalent Interactions Involving this compound

Interaction Type Donor Acceptor Significance in Crystal Packing
Hydrogen Bond C-H (alkyne) π-system (alkyne) Directional control of molecular assembly
van der Waals Butyl chain, Cyclohexane (B81311) ring Butyl chain, Cyclohexane ring Efficient space-filling and stabilization

Host-Guest Chemistry with Ethynylcyclohexane (B1294493) Moieties

The ethynylcyclohexane framework is a valuable component in the design of host molecules in supramolecular chemistry. The cyclohexane ring can act as a spacer, providing a rigid yet three-dimensional scaffold, while the ethynyl group offers a site for further chemical modification to build larger, more complex host structures.

When incorporated into a larger macrocyclic or cage-like structure, the this compound moiety could contribute in several ways:

Cavity Formation: The cyclohexane ring can form part of the wall of a molecular cavity, creating a hydrophobic pocket capable of encapsulating small, non-polar guest molecules.

Solubility Control: The butyl group can enhance the solubility of the host molecule in non-polar organic solvents, which is often a crucial requirement for studying host-guest complexation in solution.

Functional Handle: The terminal alkyne is a versatile functional group. It can be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the host molecule to other molecules or surfaces.

Applications in Organic Electronic Materials and Nanomaterials

The ethynyl group is a common feature in organic electronic materials due to its linear, rigid nature and its role in extending π-conjugation. Molecules containing the this compound unit could be precursors to materials with interesting electronic and optical properties.

Molecular Wires: The ethynyl group can participate in coupling reactions (e.g., Sonogashira coupling) to create oligo(phenylene ethynylene) (OPE) type structures. In such a system, the butylcyclohexane (B157738) unit would act as a solubilizing, insulating group attached to a conductive molecular wire.

Liquid Crystals: The combination of a rigid element (the ethynyl group) and a flexible aliphatic part (the butylcyclohexane) is a common design principle for liquid crystalline materials. The specific stereochemistry (cis/trans) of the 1,4-disubstituted cyclohexane ring would significantly impact the molecular shape and, consequently, the mesophase behavior.

Nanomaterial Functionalization: The terminal alkyne provides a reactive handle for grafting these molecules onto the surface of nanomaterials, such as nanoparticles or carbon nanotubes. This surface modification can be used to alter the solubility and processing characteristics of the nanomaterials or to introduce specific functionalities.

This compound as a Building Block in Complex Molecular Synthesis

In organic synthesis, this compound serves as a valuable bifunctional building block, or synthon. The terminal alkyne is a site of high reactivity, while the butyl-substituted cyclohexane acts as a bulky, lipophilic tail.

The reactivity of the terminal alkyne allows it to participate in a wide array of chemical transformations, making it a versatile starting point for more complex molecules.

Table 2: Key Synthetic Reactions of the Ethynyl Group

Reaction Type Reagents Product Type Significance
Sonogashira Coupling Aryl/Vinyl Halide, Pd/Cu catalyst Aryl/Vinyl Alkynes Carbon-carbon bond formation, extension of conjugation
"Click" Chemistry Organic Azide (B81097), Cu(I) catalyst 1,2,3-Triazole High-yield, reliable ligation for complex architectures
Hydration H₂O, H⁺, Hg²⁺ catalyst Methyl Ketone Conversion to a different functional group

| Deprotonation/Alkylation | Strong Base (e.g., n-BuLi), then Electrophile (e.g., R-X) | Internal Alkyne | Further functionalization of the alkyne |

Through these and other reactions, the this compound unit can be incorporated into larger, more elaborate molecular structures. The butylcyclohexane portion can be used to tune the physical properties of the final molecule, such as its solubility, melting point, and conformation. For example, in the synthesis of a complex pharmaceutical intermediate, this moiety could be used to improve its passage through cell membranes. Similarly, in materials science, it could ensure that a rigid, conjugated polymer remains soluble enough for solution-based processing.

Future Research Directions and Perspectives

Development of Novel Catalytic Transformations for Ethynylcyclohexanes

The terminal alkyne moiety in 1-butyl-4-ethynylcyclohexane is a versatile functional group amenable to a wide array of catalytic transformations. Future research will likely focus on developing novel catalytic systems that offer enhanced selectivity, efficiency, and sustainability for reactions involving this and related ethynylcyclohexanes.

Key areas of exploration include:

Hydrofunctionalization Reactions: The development of catalysts for the Markovnikov-type selective hydrofunctionalization of terminal alkynes is a significant area of interest. rsc.org Future work could focus on designing catalysts that can regioselectively add a range of functionalities (e.g., amines, phosphines, thiols) across the triple bond of this compound, providing access to a diverse range of vinylcyclohexane (B147605) derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Building upon established methods like the Sonogashira coupling, future research could explore novel metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com This could involve the use of more earth-abundant and less toxic metals as catalysts.

Cycloaddition Reactions: The alkyne functionality is a prime substrate for various cycloaddition reactions. Research into novel catalysts for [2+2+2] cycloadditions with other unsaturated molecules could lead to the synthesis of complex polycyclic structures incorporating the butylcyclohexane (B157738) motif.

Polymerization: The development of new catalysts for the controlled polymerization of ethynylcyclohexane (B1294493) derivatives is a promising avenue. cymitquimica.com This could lead to the synthesis of novel polymers with tailored properties for specific applications.

A summary of potential catalytic transformations for this compound is presented in the table below.

Catalytic TransformationPotential ProductsPotential Applications
HydroaminationVinylaminesPharmaceutical intermediates, building blocks for nitrogen-containing polymers
HydrothiolationVinyl sulfidesPrecursors for sulfur-containing polymers, materials with interesting optical properties
Sonogashira CouplingAryl/vinyl-substituted alkynesLiquid crystals, organic electronic materials, pharmaceutical compounds
[2+2+2] CycloadditionSubstituted benzenes and pyridinesComplex organic scaffolds for drug discovery, functional materials
Alkyne PolymerizationPoly(ethynylcyclohexane)sDielectric materials, membranes, functional polymers

Exploration of Advanced Material Applications and Device Fabrication

The combination of the rigid cyclohexane (B81311) ring and the linear alkyne functionality in this compound makes it an attractive building block for advanced materials.

Future research in this area could focus on:

Liquid Crystals: The cyclohexane core is a common component in liquid crystal molecules. google.com The introduction of the ethynyl (B1212043) group provides a handle for further functionalization, allowing for the synthesis of novel liquid crystalline materials with tailored properties such as a broad nematic phase, low viscosity, and high dielectric anisotropy. Patents already exist for cyclohexane derivatives in liquid crystal compositions, indicating a strong potential for new intellectual property in this area. epo.org

Polymers for Electronics: Polymers derived from ethynylcyclohexanes could exhibit interesting electronic and optical properties. mdpi.comtaylorfrancis.com Research into the synthesis and characterization of such polymers could lead to their application in flexible electronics, dielectric layers in capacitors, and as components in organic light-emitting diodes (OLEDs). The thermal stability of polyacetylenes can be enhanced by the presence of bulky substituents like the butylcyclohexane group. mdpi.com

Porous Organic Polymers (POPs): The rigid structure of this compound makes it a suitable monomer for the synthesis of porous organic polymers. These materials have potential applications in gas storage, separation, and catalysis.

Integration with Emerging Synthetic Methodologies and Automation

The synthesis and functionalization of this compound can be significantly advanced by embracing modern synthetic methodologies and automation.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. rsc.orgresearchgate.net Developing flow-based methods for the synthesis and subsequent transformations of this compound would be a significant step towards its large-scale production and utilization. acs.orgnih.govpentelutelabmit.com

Robotics and High-Throughput Experimentation: The use of robotics and high-throughput screening can accelerate the discovery of new reactions and the optimization of reaction conditions for the functionalization of ethynylcyclohexanes. substack.com Automated platforms can be employed to rapidly screen libraries of catalysts and reagents, leading to the identification of optimal conditions for desired transformations.

Computational Chemistry: In silico studies can play a crucial role in predicting the reactivity of this compound and in designing novel catalysts and materials. researchgate.net Computational modeling can provide insights into reaction mechanisms and help to guide experimental efforts.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique properties of this compound open up avenues for research at the interface of organic chemistry and other scientific disciplines.

Medicinal Chemistry: The cyclohexane scaffold is present in many biologically active molecules. The introduction of an ethynyl group provides a reactive handle for the attachment of various pharmacophores or for use in "click" chemistry reactions to conjugate the molecule to biomolecules. The lipophilic nature of the butylcyclohexane moiety could also be exploited to modulate the pharmacokinetic properties of drug candidates.

Bioorthogonal Chemistry: The terminal alkyne is a key functional group in bioorthogonal chemistry, allowing for the selective labeling of biomolecules in living systems. wikipedia.orgkinxcdn.comnih.govescholarship.orgresearchgate.net Derivatives of this compound could be developed as novel chemical probes to study biological processes.

Materials Science: Collaboration with materials scientists will be crucial for the development and characterization of new materials derived from this compound. This includes the fabrication and testing of devices such as liquid crystal displays, organic electronic devices, and sensors.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-butyl-4-ethynylcyclohexane with high purity?

Methodological Answer:
The synthesis of this compound can be achieved via Sonogashira coupling , which links the ethynyl group to the cyclohexane ring. Key steps include:

  • Substrate Preparation : Start with 1-butyl-4-bromocyclohexane as the electrophilic partner.
  • Catalytic System : Use Pd(PPh₃)₄/CuI in a triethylamine base to facilitate coupling with trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH to yield the ethynyl group .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS (>98%) and ¹H/¹³C NMR .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the cyclohexane ring (δ 1.2–2.1 ppm) and ethynyl protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the sp-hybridized carbon (δ 70–85 ppm) .
  • IR Spectroscopy : Detect the ethynyl C≡C stretch (~2100–2260 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 204.3) and fragmentation patterns .

Advanced: How do steric effects from substituents influence reactivity in Diels-Alder reactions?

Methodological Answer:
The butyl group introduces steric hindrance, directing dienophiles to attack the less hindered face of the cyclohexane ring. Computational modeling (DFT) reveals that the ethynyl group lowers the LUMO energy, enhancing electrophilicity. Experimental validation involves comparing reaction rates with analogs lacking substituents .

Advanced: How can contradictory yield data in derivative synthesis be resolved?

Methodological Answer:

  • Control Variables : Standardize solvent purity (e.g., anhydrous THF), catalyst loading (5 mol% Pd), and reaction temperature (±2°C) .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., stirring rate, moisture levels) .

Basic: What are optimal storage conditions for this compound?

Methodological Answer:

  • Storage : Keep in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group .
  • Handling : Use gloveboxes for moisture-sensitive reactions and avoid contact with strong oxidizers (e.g., peroxides) .

Advanced: Can computational modeling predict regioselectivity in electrophilic additions?

Methodological Answer:
Yes. Density Functional Theory (DFT) calculates electron density distributions, identifying the ethynyl group as an electron-deficient site. For example, electrophilic bromination favors the para position relative to the butyl group. Validation involves comparing simulated transition states with experimental product ratios .

Basic: What solvents are suitable for recrystallization?

Methodological Answer:

  • Polar Aprotic Solvents : Use dichloromethane/hexane (1:3) for slow crystallization.
  • Avoid Protic Solvents : Methanol/water mixtures may induce decomposition of the ethynyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.